Pentyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate Pentyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate
Brand Name: Vulcanchem
CAS No.: 351007-61-9
VCID: VC0429856
InChI: InChI=1S/C23H32N2O3S2/c1-2-3-9-14-28-19(26)15-29-23-24-21-20(17-12-7-8-13-18(17)30-21)22(27)25(23)16-10-5-4-6-11-16/h16H,2-15H2,1H3
SMILES: CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4CCCCC4
Molecular Formula: C23H32N2O3S2
Molecular Weight: 448.6g/mol

Pentyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate

CAS No.: 351007-61-9

Main Products

VCID: VC0429856

Molecular Formula: C23H32N2O3S2

Molecular Weight: 448.6g/mol

Pentyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate - 351007-61-9

CAS No. 351007-61-9
Product Name Pentyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate
Molecular Formula C23H32N2O3S2
Molecular Weight 448.6g/mol
IUPAC Name pentyl 2-[(3-cyclohexyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Standard InChI InChI=1S/C23H32N2O3S2/c1-2-3-9-14-28-19(26)15-29-23-24-21-20(17-12-7-8-13-18(17)30-21)22(27)25(23)16-10-5-4-6-11-16/h16H,2-15H2,1H3
Standard InChIKey FPLCHLZURWQISD-UHFFFAOYSA-N
SMILES CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4CCCCC4
Canonical SMILES CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4CCCCC4
PubChem Compound 1818892
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator